Antibacterial agent 194

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

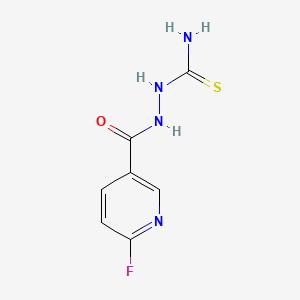

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7FN4OS |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

[(6-fluoropyridine-3-carbonyl)amino]thiourea |

InChI |

InChI=1S/C7H7FN4OS/c8-5-2-1-4(3-10-5)6(13)11-12-7(9)14/h1-3H,(H,11,13)(H3,9,12,14) |

InChI Key |

MQRICCWCRWAEHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NNC(=S)N)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Antibacterial Agent 194 Against Mycobacterium tuberculosis

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), continues to be a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel antibacterial agents with new mechanisms of action. This technical guide details the current understanding of the mechanism of action of a promising new antimycobacterial compound, designated as Antibacterial Agent 194. This agent, a Schiff base derivative, has demonstrated potent activity against M. tuberculosis, targeting a crucial enzyme in the biosynthesis of the mycobacterial cell wall, distinct from the targets of many existing drugs. This document synthesizes the available data on its efficacy, mechanism, and the experimental protocols used in its evaluation.

Introduction to this compound

This compound, identified as Compound 19 in the primary literature, is a Schiff base derivative with the chemical name 2-((6-fluoropyridin-3-yl)methylene) hydrazine-1-carbothioamide [1]. It is one of a series of 19 synthesized Schiff base compounds evaluated for their antimycobacterial properties. Notably, it has emerged as the most potent agent in this series, exhibiting significant bactericidal effects against the H37Rv strain of M. tuberculosis[1]. Its activity is reported to be even more potent than the first-line tuberculosis drug, isoniazid[1].

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound (Compound 19) and its related compounds from the cited study.

Table 1: In Vitro Antimycobacterial Activity

| Compound | Chemical Name | Target Mtb Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|---|

| Agent 194 (Compound 19) | 2-((6-fluoropyridin-3-yl)methylene) hydrazine-1-carbothioamide | M. tuberculosis H37Rv | 1[1] |

| Compounds 1-17 | Schiff base derivatives | M. tuberculosis H37Rv | 1 - 32[1] |

| Isoniazid | (reference drug) | M. tuberculosis H37Rv | Not explicitly stated in abstract |

| Pyrazinamide | (reference drug) | M. tuberculosis H37Rv | Not explicitly stated in abstract |

Table 2: Preliminary Mechanism of Action Data

| Compound | Proposed Target Enzyme | Method of Target Identification | Quantitative Findings |

|---|---|---|---|

| Agent 194 (Compound 19) | Polyketide Synthase 13 (Pks13) | Molecular Docking, GC-MS Analysis | Specific docking scores and mycolic acid reduction percentages are not available in the abstract.[1] |

| Compounds 1-17 | KatG Enzyme | Enzyme Inhibition Assay | Inhibition rates of 28-36% at MIC values.[1] |

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

The primary mechanism of action for this compound is the inhibition of Polyketide Synthase 13 (Pks13) [1][2]. Pks13 is an essential enzyme in M. tuberculosis that catalyzes the final Claisen-type condensation step in the biosynthesis of mycolic acids[3][4][5]. Mycolic acids are very long-chain fatty acids that are fundamental components of the mycobacterial cell wall, forming a thick, waxy, and impermeable barrier that is crucial for the bacterium's survival, virulence, and resistance to many antibiotics[6].

By inhibiting Pks13, Agent 194 effectively blocks the production of mycolic acids, leading to a compromised cell wall structure and ultimately, bacterial death. This is a novel mechanism of action, as it differs from that of other compounds in its series (Compounds 1-17), which were found to inhibit the KatG enzyme[1].

The Mycolic Acid Biosynthesis Pathway and the Role of Pks13

The biosynthesis of mycolic acids is a multi-step process involving two fatty acid synthase systems, FAS-I and FAS-II. Pks13 is responsible for the final condensation of a C24-C26 fatty acid with a much longer C48-C62 meromycolate chain, which is produced by the FAS-II system[3][7]. The resulting α-alkyl β-ketoester is then further processed and incorporated into the cell wall[7]. The inhibition of Pks13 disrupts this critical final step.

Caption: Mycolic Acid Biosynthesis Pathway and Inhibition by Agent 194.

Experimental Protocols

The investigation into the mechanism of action of this compound employed several key experimental methodologies. While the exact parameters from the primary study are not fully detailed in the available abstract, the following sections describe standardized protocols for these techniques as they are typically applied in M. tuberculosis research.

Determination of Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the MIC of a compound against M. tuberculosis. It relies on the reduction of the blue resazurin reagent to the pink resorufin by metabolically active cells.

-

Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 1.0. This is then further diluted.

-

Plate Setup: The test compounds are serially diluted in a 96-well microtiter plate containing 7H9 broth.

-

Inoculation: The diluted bacterial suspension is added to each well. Control wells containing no drug (positive control) and no bacteria (negative control) are included. Perimeter wells are filled with sterile water to prevent evaporation[8].

-

Incubation: The plate is sealed and incubated at 37°C for 7 days[8].

-

Addition of Resazurin: A solution of resazurin (e.g., 0.02% wt/vol) is added to each well[8][9].

-

Second Incubation: The plate is re-incubated overnight[8].

-

Reading Results: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[8][10].

Caption: Workflow for Resazurin Microtiter Assay (REMA).

Analysis of Mycolic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to analyze the fatty acid composition of the mycobacterial cell wall and to quantify the reduction in mycolic acids following treatment with an inhibitor.

-

Culturing and Treatment: M. tuberculosis cultures are grown to mid-log phase and then treated with this compound at a specified concentration (e.g., its MIC value) for a defined period (e.g., 24 hours)[11]. An untreated culture serves as a control.

-

Lipid Extraction: Bacterial cells are harvested by centrifugation. Total lipids are extracted from the cell pellet using a sequence of organic solvents, such as chloroform/methanol mixtures.

-

Saponification and Derivatization: The extracted lipids are saponified to release the mycolic acids. The mycolic acids are then converted to their more volatile methyl ester derivatives (mycolic acid methyl esters or MAMEs) by heating with an appropriate reagent.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the MAMEs are separated based on their volatility. The separated components then enter a mass spectrometer, which generates a mass spectrum for each component, allowing for their identification and quantification. A reduction in the characteristic peaks for mycolic acids in the treated sample compared to the control indicates inhibition of their biosynthesis[11].

Molecular Docking of Agent 194 to Pks13

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.

-

Protein and Ligand Preparation: A 3D structure of the target protein, Pks13, is obtained from a protein database (e.g., PDB) or generated via homology modeling. The 3D structure of this compound is generated and optimized using computational chemistry software.

-

Docking Simulation: Using docking software (e.g., AutoDock Vina), the ligand is placed in the defined binding site of the protein. The software then explores various possible conformations and orientations of the ligand within the binding site, calculating a binding affinity score (e.g., in kcal/mol) for each pose.

-

Analysis: The results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are examined to understand the basis of the binding.

Conclusion and Future Directions

This compound is a promising new antitubercular lead compound with a potent MIC of 1 μg/mL against M. tuberculosis. Its proposed mechanism of action, the inhibition of Pks13 and subsequent disruption of mycolic acid biosynthesis, represents a novel and valuable strategy for combating tuberculosis. This mechanism is particularly significant as it targets a pathway essential for the viability and virulence of M. tuberculosis.

Further research is required to fully elucidate the therapeutic potential of this compound. This includes:

-

Detailed enzymatic assays to confirm the inhibition of Pks13 and determine the inhibition kinetics.

-

Comprehensive studies on its efficacy in in vivo models of tuberculosis.

-

Pharmacokinetic and pharmacodynamic profiling.

-

Assessment of its activity against drug-resistant strains of M. tuberculosis.

-

Lead optimization to improve potency and drug-like properties.

The findings to date strongly support the continued development of this Schiff base derivative as a potential new treatment for tuberculosis.

References

- 1. 19 Schiff bases as antimycobacterial agents: synthesis, molecular docking and a plausible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Pks13/FadD32 Crosstalk for the Biosynthesis of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]

- 10. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

Compound 19's Primary Cellular Target in Mycobacterium tuberculosis: A Technical Whitepaper

For Immediate Release

NEW YORK, NY – Researchers have identified Lipoamide Dehydrogenase (Lpd) as the primary cellular target of the novel anti-tubercular agent, Compound 19, in Mycobacterium tuberculosis (Mtb). This discovery paves the way for the development of a new class of therapeutics against the world's deadliest infectious agent. This technical guide provides an in-depth analysis of Compound 19's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

Compound 19, a 2-cyanoindole-based inhibitor, demonstrates potent and selective activity against Mycobacterium tuberculosis by targeting Lipoamide Dehydrogenase (Lpd), a critical enzyme in the bacterium's central metabolism and antioxidant defense systems. The extended target residence time of Compound 19 on Mtb Lpd contributes to its enhanced antibacterial efficacy. This document outlines the key findings, presents the supporting data in a structured format, and details the methodologies employed in the identification and characterization of this promising drug candidate.

The Cellular Target: Lipoamide Dehydrogenase (Lpd)

Lipoamide Dehydrogenase (Lpd), encoded by the rv0462 gene in Mtb, is a flavoprotein that plays a crucial role in the activity of several key multi-enzyme complexes.[1] Its inhibition disrupts central carbon metabolism and impairs the bacterium's ability to counteract host-derived oxidative stress.

Key Functions of Lpd in Mtb:

-

Pyruvate Dehydrogenase (PDH) Complex: Lpd is the E3 component of the PDH complex, which is essential for the conversion of pyruvate to acetyl-CoA, a central molecule in cellular metabolism.

-

Branched-Chain α-Keto Acid Dehydrogenase (BCKADH) Complex: Lpd is also the E3 subunit of the BCKADH complex, responsible for the metabolism of branched-chain amino acids (valine, leucine, and isoleucine).

-

α-Ketoglutarate Dehydrogenase (KDH) Complex: Lpd functions as the E3 component of the KDH complex, a key enzyme in the Krebs cycle.

-

Peroxynitrite Reductase/Peroxidase (PNR/P) System: Lpd participates in the detoxification of reactive nitrogen and oxygen species, contributing to Mtb's survival within the host.[2][3][4]

Genetic studies have validated Lpd as a critical target for anti-tubercular drug development, as its deletion severely attenuates Mtb's virulence.[5][6]

Quantitative Data: Inhibitory Activity of Compound 19

The inhibitory potential of Compound 19 and its analogs against Mtb Lpd and whole Mtb cells has been quantified through various assays. The data highlights the compound's potency, selectivity, and on-target engagement.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| Compound 19 | Mtb Lpd | Enzyme Inhibition | Ki init | 0.048 µM | [7] |

| Mtb Lpd | Enzyme Inhibition | Ki | 0.0003 µM | [7] | |

| Mtb Lpd | Enzyme-Inhibitor Complex Stability | t1/2 | 20.3 hours | [7] | |

| M. tuberculosis H37Rv | Whole-cell Activity | MIC | 3 µM | [7][8] | |

| Indazole Analog 2 | Mtb Lpd | Enzyme Inhibition | Ki init | 0.296 µM | [7] |

| Mtb Lpd | Enzyme Inhibition | Ki | 0.006 µM | [7] | |

| Mtb Lpd | Enzyme-Inhibitor Complex Stability | t1/2 | 0.8 hours | [7] | |

| M. tuberculosis H37Rv | Whole-cell Activity | MIC | >25 µM | [7] |

Ki init refers to the initial encounter, while Ki is the value after preincubation, indicating time-dependent inhibition. The extended half-life (t1/2) of the Compound 19-Lpd complex demonstrates its long target residence time, which correlates with its improved antibacterial activity compared to earlier indazole analogs.[7][8]

Experimental Protocols

The identification and characterization of Compound 19's activity involved a series of robust experimental protocols.

Lipoamide Dehydrogenase (Lpd) Enzyme Inhibition Assay (DTNB Assay)

This spectrophotometric assay is a standard method for measuring the enzymatic activity of Lpd and determining the potency of inhibitors.

Principle: The assay measures the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by the dihydrolipoamide produced by Lpd's activity with its substrates, NADH and lipoamide. The product, 5-thio-2-nitrobenzoate (TNB), is a colored compound that can be quantified by measuring its absorbance at 412 nm.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium phosphate, pH 7.0.

-

Enzyme Solution: Purified recombinant Mtb Lpd is diluted to the desired concentration (e.g., 50 nM) in assay buffer.

-

Substrate Solution: Lipoamide and NADH are prepared in assay buffer.

-

DTNB Solution: DTNB is dissolved in assay buffer.

-

Inhibitor Solutions: Compound 19 and other test compounds are serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well or 1536-well plate, the Lpd enzyme solution is dispensed.[9]

-

The inhibitor solutions at various concentrations are added to the wells containing the enzyme and incubated for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.[9]

-

The enzymatic reaction is initiated by adding the substrate mixture (lipoamide and NADH).

-

After a short incubation (e.g., 5 minutes), the DTNB solution is added to detect the product.[9]

-

The absorbance at 412 nm is immediately measured using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

-

The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable equation, such as the Hill equation.[10]

-

Determination of Kinetic Parameters (Ki and Target Residence Time)

Kinetic studies are performed to understand the mechanism of inhibition and the stability of the enzyme-inhibitor complex.

Protocol:

-

Ki Determination: The DTNB assay is performed with varying concentrations of both the substrate (lipoamide or NADH) and the inhibitor. The data are then fitted to kinetic models (e.g., competitive, non-competitive, or mixed-inhibition) using software like Prism to determine the inhibition constant (Ki).[9][10]

-

Time-Dependent Inhibition and Residence Time: To assess time-dependent inhibition, the enzyme and inhibitor are pre-incubated for different durations before initiating the reaction. A decrease in IC50 or Ki with longer pre-incubation times indicates time-dependent inhibition. The dissociation rate constant (koff) and the half-life (t1/2) of the enzyme-inhibitor complex are determined using jump dilution assays or surface plasmon resonance (SPR).[5][7]

Whole-Cell Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined to assess the compound's ability to inhibit the growth of whole Mtb bacteria.

Protocol:

-

A culture of M. tuberculosis H37Rv is grown to mid-log phase.

-

The bacterial culture is diluted to a standardized concentration.

-

The test compound is serially diluted in a 96-well plate containing a suitable growth medium (e.g., 7H9 broth).

-

The standardized bacterial suspension is added to each well.

-

The plates are incubated at 37°C for a defined period (typically 7-14 days for Mtb).

-

Bacterial growth is assessed visually or by measuring optical density or fluorescence. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Macrophage Infection Model

To evaluate the efficacy of Compound 19 in a more physiologically relevant environment, an in vitro macrophage infection model is used.

Protocol:

-

Primary mouse bone marrow-derived macrophages (BMDMs) are cultured and seeded in multi-well plates.

-

The macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

-

After allowing for phagocytosis, extracellular bacteria are removed by washing.

-

The infected macrophages are then treated with different concentrations of Compound 19.

-

At various time points post-infection, the macrophages are lysed to release the intracellular bacteria.

-

The number of viable intracellular bacteria is determined by plating the lysates on 7H11 agar and counting the colony-forming units (CFUs).[7]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is employed to determine the high-resolution structure of the Mtb Lpd in complex with Compound 19.

Principle: This technique involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and then imaging it with an electron microscope. The resulting images are then computationally processed to reconstruct a 3D model of the complex.

General Workflow:

-

Sample Preparation: Purified Mtb Lpd is incubated with an excess of Compound 19 to ensure complex formation.

-

Grid Preparation: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected.

-

Image Processing and 3D Reconstruction: The individual particle images are picked from the micrographs, aligned, and classified. A 3D map of the Lpd-Compound 19 complex is then reconstructed.

-

Model Building and Refinement: An atomic model of the complex is built into the 3D map and refined to high resolution. This provides detailed insights into the binding mode of Compound 19 within the active site of Lpd.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this document.

Caption: Role of Lpd in Mtb metabolic pathways and its inhibition by Compound 19.

References

- 1. Mycobacterium tuberculosis lipoamide dehydrogenase is encoded by Rv0462 and not by the lpdA or lpdB genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Virulence of Mycobacterium tuberculosis depends on lipoamide dehydrogenase, a member of three multi-enzyme complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virulence of Mycobacterium tuberculosis depends on lipoamide dehydrogenase, a member of three multienzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Whole Cell Active Inhibitors of Mycobacterial Lipoamide Dehydrogenase Afford Selectivity over the Human Enzyme through Tight Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indazole to 2-cyanoindole scaffold progression for mycobacterial lipoamide dehydrogenase inhibitors achieves extended target residence time and improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipoamide channel-binding sulfonamides selectively inhibit mycobacterial lipoamide dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triazaspirodimethoxybenzoyls as selective inhibitors of mycobacterial lipoamide dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of Antibacterial Agent 194

An Overview for Researchers and Drug Development Professionals

This technical guide details the discovery, synthesis, and proposed mechanism of action of a novel antibacterial agent, designated as Antibacterial agent 194 (also referred to as Compound 19). This Schiff base compound has demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, positioning it as a promising lead for further drug development.

Discovery and Antimicrobial Spectrum

This compound was identified as part of a research initiative to synthesize and evaluate a series of 19 Schiff bases for their antimycobacterial properties. The compounds were screened for their in-vitro activity against the H37Rv strain of Mycobacterium tuberculosis. Among the series, Compound 19 emerged as a highly potent agent.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogues was determined using the Resazurin Microtiter Assay (REMA). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the visual growth of bacteria. The results for a selection of the synthesized compounds are summarized below.

| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |

| This compound (Compound 19) | 1 |

| Compound 1 | >32 |

| Compound 5 | 8 |

| Compound 12 | 4 |

| Compound 17 | 2 |

| Isoniazid (Control) | 0.25 |

| Rifampicin (Control) | 0.5 |

Data synthesized from abstracts of the primary research paper. The complete dataset from the original publication should be consulted for a comprehensive overview.

Synthesis of this compound

This compound is a Schiff base synthesized through a condensation reaction. The general synthesis involves the reaction of an appropriate sulfonamide-containing aminothiadiazole with a substituted aromatic aldehyde.

General Synthesis Workflow

The logical flow for the synthesis of the Schiff base library, including Compound 19, involves a two-step process starting from commercially available materials.

Early-Stage Research on the Anti-Tuberculosis Activity of Compound 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on Compound 19, a novel 1,3,4-trisubstituted pyrazole derivative, and its promising activity against Mycobacterium tuberculosis (Mtb). This document outlines the compound's quantitative efficacy, detailed experimental protocols for its evaluation, and its proposed mechanism of action.

Quantitative Data Summary

Compound 19 has demonstrated potent intracellular activity against Mycobacterium tuberculosis with a favorable selectivity index. The key quantitative data from initial studies are summarized in the table below.

| Parameter | Value | Cell Line/Organism | Assay Type | Reference |

| Intracellular IC50 | 2.9 µM | Mtb-infected macrophages | Intracellular Growth Inhibition | [1] |

| Cytotoxicity (TC50) | > 87 µM | HepG2 cells | Cytotoxicity Assay | [1] |

| Selectivity Index (SI) | > 30 | (TC50 / Intracellular IC50) | - | [1] |

| Extracellular Activity | Weak (IC50 = 18.5 µM) | M. tuberculosis H37Rv | Axenic Growth Inhibition | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the anti-tuberculosis activity and cytotoxicity of Compound 19.

Intracellular Anti-Tuberculosis Activity Assay

This assay evaluates the efficacy of Compound 19 against M. tuberculosis residing within macrophages.

-

Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or human monocyte-derived macrophages (THP-1).

-

Bacterial Strain: Mycobacterium tuberculosis H37Rv expressing a reporter gene (e.g., luciferase or Green Fluorescent Protein) for quantitative analysis.

-

Protocol:

-

Macrophage Seeding: Macrophages are seeded into 96-well plates at a density of 5 x 104 cells per well and incubated overnight to allow for adherence.

-

Infection: The adherent macrophages are infected with the M. tuberculosis reporter strain at a multiplicity of infection (MOI) of 1:1 for 4 hours.

-

Removal of Extracellular Bacteria: After the infection period, the cells are washed with warm phosphate-buffered saline (PBS) to remove extracellular bacteria.

-

Compound Addition: Compound 19 is serially diluted and added to the infected macrophages. A vehicle control (DMSO) and a positive control (e.g., rifampicin) are included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification of Bacterial Growth:

-

For luciferase-expressing Mtb: Macrophages are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the number of viable bacteria, is measured using a luminometer.

-

For GFP-expressing Mtb: Macrophages can be fixed, and the fluorescence intensity is measured using a plate reader or a high-content imager.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of bacterial growth inhibition against the compound concentration.

-

HepG2 Cytotoxicity Assay

This assay determines the toxicity of Compound 19 against a human liver cell line, providing an indication of its potential for host cell toxicity.

-

Cell Line: Human hepatoma cell line (HepG2).

-

Assay Principle: Measurement of ATP content as an indicator of cell viability (e.g., using CellTiter-Glo®).

-

Protocol:

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 104 cells per well and incubated overnight.

-

Compound Addition: Serial dilutions of Compound 19 are added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell Viability Measurement: The CellTiter-Glo® reagent is added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis: The half-maximal toxic concentration (TC50) is calculated by plotting the percentage of cell viability against the compound concentration.

-

Mechanism of Action and Signaling Pathways

Compound 19 is hypothesized to exert its anti-tuberculosis effect by inhibiting the Mycobacterium membrane protein Large 3 (MmpL3).[1]

References

"In vitro" and "in vivo" preliminary studies of "Antibacterial agent 194"

An In-depth Technical Guide on the Preclinical Evaluation of Antibacterial Agent 194

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents. This document provides a comprehensive overview of the preliminary in vitro and in vivo studies conducted on "this compound," a novel investigational compound. The data herein demonstrate its potential as a broad-spectrum antibacterial agent with significant efficacy against a range of pathogenic bacteria. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized data, and insights into its potential mechanism of action.

Introduction

Antibiotic resistance is a critical public health threat that requires urgent development of new therapeutic agents.[1][2] "this compound" has emerged from a screening program of synthetic small molecules as a promising candidate. This technical guide details the initial preclinical evaluation of this compound, covering its in vitro activity against key bacterial pathogens and its efficacy and safety in preliminary in vivo models.

In Vitro Studies

The initial evaluation of a novel antibacterial compound involves a series of in vitro assays to determine its spectrum of activity and potency.[3]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.[3][4] The MIC and MBC values for "this compound" were determined using the broth microdilution method against a panel of Gram-positive and Gram-negative bacteria.[3][5]

Table 1: In Vitro Activity of this compound Against Various Bacterial Strains

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 2 | 4 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4 | 8 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 | 4 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 1 | 2 |

| Escherichia coli (ATCC 25922) | Gram-negative | 8 | 16 |

| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 16 | 32 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | >64 |

| Acinetobacter baumannii (Carbapenem-resistant) | Gram-negative | 16 | 32 |

Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of "this compound" over time. The compound exhibited bactericidal activity against key pathogens, as demonstrated by a significant reduction in bacterial viability within a few hours of exposure.

Anti-Biofilm Activity

The ability of "this compound" to inhibit biofilm formation and eradicate established biofilms was also investigated. Many chronic infections are associated with biofilm formation, which can render bacteria less susceptible to conventional antibiotics.[1][6] "this compound" showed promising activity in preventing biofilm formation at sub-MIC concentrations.

In Vivo Studies

Following promising in vitro results, "this compound" was evaluated in a murine infection model to assess its in vivo efficacy and safety.

Murine Systemic Infection Model

A systemic infection model in mice was used to evaluate the in vivo efficacy of "this compound".[4][5] Mice were infected with a lethal dose of MRSA and subsequently treated with the compound. The results demonstrated a significant dose-dependent increase in survival rates compared to the untreated control group.

Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model

| Treatment Group | Dose (mg/kg) | Survival Rate (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 60 |

| This compound | 20 | 80 |

| Vancomycin | 10 | 80 |

Preliminary Toxicology

Initial toxicity studies were conducted to determine the safety profile of "this compound". In vitro cytotoxicity assays using human cell lines showed minimal toxicity at concentrations well above the MIC values.[4] In vivo, no adverse effects were observed in mice at therapeutic doses.[5]

Mechanism of Action

While the precise mechanism of action is still under investigation, preliminary studies suggest that "this compound" may inhibit bacterial cell wall synthesis. This is a common target for antibacterial drugs.[7][8]

Caption: Proposed inhibition of cell wall synthesis by this compound.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

The broth microdilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]

-

A two-fold serial dilution of "this compound" is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Murine Systemic Infection Model Protocol

-

Male BALB/c mice (6-8 weeks old) are used for the study.

-

A clinical isolate of MRSA is grown to mid-log phase and washed with sterile saline.

-

Mice are infected via intraperitoneal injection with a bacterial suspension that causes mortality in control animals within 24-48 hours.

-

One hour post-infection, mice are treated with "this compound" or a vehicle control via intravenous injection.

-

Survival is monitored for 7 days.

Caption: Workflow for the murine systemic infection model.

Conclusion

The preliminary in vitro and in vivo data for "this compound" are highly encouraging. The compound demonstrates potent bactericidal activity against a range of clinically relevant pathogens, including drug-resistant strains. Its efficacy in a murine infection model, coupled with a favorable preliminary safety profile, warrants further investigation. Future studies will focus on elucidating the precise mechanism of action, expanding the scope of in vivo efficacy studies, and conducting comprehensive preclinical toxicology assessments. "this compound" represents a promising lead compound in the urgent search for new antibacterial therapies.

References

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144, against MDR pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 8. youtube.com [youtube.com]

In-Depth Technical Guide: Spectrum of Activity for Antibacterial Agent 194 Against Mycobacterial Species

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known antibacterial activity, experimental protocols, and proposed mechanism of action for the novel antibacterial agent designated as "194". This compound, a Schiff base derivative, has demonstrated significant potential as an anti-mycobacterial agent.

Quantitative Assessment of In Vitro Efficacy

Antibacterial agent 194, also identified as Compound 19, has been evaluated for its in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. The primary quantitative measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of the bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Mycobacterium tuberculosis

| Compound | Mycobacterial Species | Strain | MIC (μg/mL) |

| This compound (Compound 19) | Mycobacterium tuberculosis | H37Rv | 1[1] |

Note: At the time of this report, published data on the spectrum of activity of this compound against other mycobacterial species, including non-tuberculous mycobacteria (NTM), is not available.

Detailed Experimental Protocols

The in vitro antimycobacterial activity of this compound was determined using a standardized broth microdilution method. The following protocol is based on the methodology described in the primary literature[1].

Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay is a colorimetric method used to determine the MIC of a compound against Mycobacterium tuberculosis.

Materials and Reagents:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC).

-

Mycobacterium tuberculosis H37Rv strain.

-

This compound (stock solution prepared in dimethyl sulfoxide - DMSO).

-

Resazurin sodium salt solution (0.01% w/v in distilled water).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Isoniazid).

-

Negative control (DMSO).

Procedure:

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in the 96-well microtiter plates using the supplemented Middlebrook 7H9 broth. The final concentrations should typically range to cover the expected MIC.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only the medium and bacteria (growth control), and medium with bacteria and DMSO (solvent control) are also included.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

Addition of Resazurin: After the incubation period, the resazurin solution is added to each well. The plates are then re-incubated for 24-48 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no bacterial growth) to pink (bacterial growth).

Experimental Workflow Diagram

Proposed Mechanism of Action

Initial investigations into the mechanism of action of this compound suggest a novel target within Mycobacterium tuberculosis. Unlike many other Schiff base compounds that inhibit the KatG enzyme, this compound shows minimal inhibition of this enzyme[1].

The proposed target for this compound is the Pks13 polyketide synthase [1]. Pks13 is a crucial enzyme involved in the final condensation step of mycolic acid biosynthesis. Mycolic acids are essential, long-chain fatty acids that are a major component of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of Pks13 disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.

Signaling Pathway Diagram

Summary and Future Directions

This compound is a potent inhibitor of Mycobacterium tuberculosis H37Rv in vitro, with a promising MIC of 1 µg/mL. Its proposed mechanism of action, the inhibition of Pks13, represents a departure from other compounds in its class and targets a critical pathway for mycobacterial survival.

Further research is warranted to fully elucidate the potential of this compound. Key areas for future investigation include:

-

Spectrum of Activity: Determining the MIC values against a broader range of mycobacterial species, including clinically relevant non-tuberculous mycobacteria (e.g., M. avium complex, M. abscessus) and drug-resistant strains of M. tuberculosis.

-

Bactericidal vs. Bacteriostatic Activity: Establishing whether the agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of tuberculosis.

-

Toxicology and Pharmacokinetics: Assessing the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

This technical guide serves as a foundational document for researchers and drug developers interested in the further exploration of this compound as a potential novel therapeutic for tuberculosis.

References

Foundational Research on the Bactericidal vs. Bacteriostatic Properties of Compound 19 (CLP-19)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the foundational research concerning the antibacterial properties of Compound 19, identified in the scientific literature as the looped antimicrobial peptide CLP-19. This document synthesizes the available data on its activity against various bacterial strains, delves into its mechanism of action, and provides detailed experimental protocols for key assays. The primary focus is to elucidate its characteristics as either a bactericidal or bacteriostatic agent. While time-kill assays suggest a bactericidal nature, a definitive classification based on the Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) ratio is not available in the reviewed literature. CLP-19 demonstrates non-selective, direct antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action is likely associated with the stimulation of hydroxyl radical generation.[1][2] Furthermore, CLP-19 exhibits synergistic effects when combined with both bactericidal and bacteriostatic antibiotics.[1][2]

Quantitative Data Summary

The antibacterial efficacy of CLP-19 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several bacterial species. The available data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of CLP-19 Against Various Bacterial Strains

| Bacterial Strain | Gram Status | MIC (µg/mL) |

| Escherichia coli (ATCC 25922) | Gram-Negative | 16 |

| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 16 |

| Acinetobacter baumannii (ATCC 19606) | Gram-Negative | 32 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | > 256 |

Data sourced from Li et al., 2017.[1]

Table 2: Synergistic Effects of CLP-19 with Conventional Antibiotics (Fractional Inhibitory Concentration Index - FICI)

| Combination | Target Organism | FICI | Interpretation |

| CLP-19 + Ampicillin | E. coli | 0.375 | Synergism |

| CLP-19 + Ceftazidime | E. coli | 0.5 | Synergism |

| CLP-19 + Levofloxacin | S. aureus | 0.5 | Synergism |

| CLP-19 + Erythromycin | S. aureus | 0.75 | Partial Synergism |

FICI ≤ 0.5 indicates synergism. Data sourced from Li et al., 2017.[1]

Bactericidal vs. Bacteriostatic Properties

An antimicrobial agent is classified as bactericidal if it directly kills bacteria, and bacteriostatic if it inhibits their growth and reproduction. A common quantitative measure to differentiate between the two is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

While specific MBC values for CLP-19 are not reported in the reviewed literature, time-kill curve assays have been performed. These studies demonstrated that CLP-19, when used alone, completely eliminated E. coli within 60 minutes of exposure, which is indicative of bactericidal action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of CLP-19 is determined using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., E. coli, S. aureus, A. baumannii)

-

CLP-19 stock solution

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of CLP-19 in MHB in the wells of a 96-well plate.

-

Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL.

-

Inoculate each well containing the CLP-19 dilution with the bacterial suspension. Include a positive control (bacteria in MHB without CLP-19) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of CLP-19 at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC assay.

Materials:

-

MIC plates from the above protocol

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips and spreader

Procedure:

-

Following the MIC determination, take a 100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Spread the aliquot onto a fresh TSA plate.

-

Incubate the TSA plates at 37°C for 24 hours.

-

The MBC is the lowest concentration of CLP-19 that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetic Assay

This assay provides insight into the rate at which an antimicrobial agent kills bacteria.

Materials:

-

Bacterial culture in mid-log phase

-

CLP-19 solution at a specified concentration (e.g., 1x, 2x, or 4x MIC)

-

Phosphate-buffered saline (PBS)

-

TSA plates

Procedure:

-

Add CLP-19 to a bacterial suspension at a concentration of approximately 1 x 10^6 CFU/mL.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the suspension.

-

Perform serial dilutions of the aliquot in PBS and plate onto TSA plates.

-

Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL against time to generate the time-kill curve.

Hydroxyl Radical Detection Assay

The generation of hydroxyl radicals (•OH) by CLP-19 in bacteria can be detected using fluorescent probes.

Materials:

-

Bacterial suspension

-

CLP-19 solution

-

3'-(p-hydroxyphenyl) fluorescein (HPF) or other suitable •OH probe

-

Fluorometer or fluorescence microscope

Procedure:

-

Treat the bacterial suspension with CLP-19 at a desired concentration.

-

Add the HPF probe to the bacterial suspension.

-

Incubate for a specified period, allowing the probe to be taken up by the cells and react with any generated •OH.

-

Measure the fluorescence intensity of the bacterial cells. An increase in fluorescence compared to untreated control cells indicates the generation of hydroxyl radicals.

Visualizations

Experimental Workflow for Determining Bactericidal vs. Bacteriostatic Properties

Proposed Mechanism of Action of CLP-19

References

Methodological & Application

Application Notes and Protocols for Antibacterial Agent 194 in Mycobacterium tuberculosis Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery and development of novel antibacterial agents with alternative mechanisms of action. Antibacterial agent 194 (also referred to as Compound 19), a novel Schiff base compound, has demonstrated potent inhibitory activity against Mtb.[2] These application notes provide detailed protocols for the culture of M. tuberculosis and the evaluation of the efficacy of this compound, alongside an exploration of its mechanism of action.

Quantitative Data Summary

The in vitro efficacy of this compound against the H37Rv strain of M. tuberculosis has been quantified, with key data summarized below for comparative analysis.

| Compound | Target Organism | MIC (μg/mL) | Plausible Target | Reference |

| This compound | M. tuberculosis H37Rv | 1 | Pks13 | [2] |

| Isoniazid | M. tuberculosis H37Rv | ~0.05 - 0.2 | InhA | [3] |

| Rifampicin | M. tuberculosis H37Rv | ~0.1 - 0.5 | rpoB | [4] |

Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

This compound is proposed to exert its antimycobacterial effect by targeting Polyketide Synthase 13 (Pks13).[2] Pks13 is a crucial enzyme in the final condensation step of mycolic acid biosynthesis.[5][6] Mycolic acids are very long-chain fatty acids that are major components of the mycobacterial cell wall, providing a formidable barrier against many antibiotics and contributing to the pathogen's virulence.[7]

The inhibition of Pks13 disrupts the synthesis of mycolic acids, leading to a compromised cell wall structure and, ultimately, bacterial cell death. This mechanism is distinct from that of many current first- and second-line anti-TB drugs, making this compound a promising candidate for further investigation, particularly against drug-resistant Mtb strains.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Bactericidal Concentration (MBC) for Antibacterial Agent 194

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of new antimicrobial agents is a cornerstone of infectious disease research and drug development. While the Minimum Inhibitory Concentration (MIC) assay identifies the lowest concentration of an agent that inhibits the visible growth of a microorganism, the Minimum Bactericidal Concentration (MBC) assay is crucial for determining the lowest concentration required to kill a specific bacterium.[1][2][3] The MBC provides essential data for classifying an antimicrobial agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). An agent is typically considered bactericidal if the MBC is no more than four times its MIC value.[3] This application note provides a detailed protocol for determining the MBC of the novel "Antibacterial agent 194" using the broth microdilution method followed by subculturing.

Principle of the Assay

The MBC test is performed after the MIC of an agent has been determined.[1][2] The assay begins with the results of a standard broth dilution MIC test. Aliquots are taken from the wells of the MIC assay that show no visible bacterial growth (i.e., wells at and above the MIC). These aliquots are then plated onto an antimicrobial-free agar medium to allow any surviving bacteria to grow. After incubation, the number of colony-forming units (CFUs) is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3][4][5]

Experimental Workflow

The following diagram illustrates the key steps in the determination of MIC and the subsequent MBC assay.

Caption: Workflow for MIC and MBC Determination.

Detailed Protocol

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.[3]

Materials and Reagents

-

This compound stock solution (e.g., 1280 µg/mL)

-

Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Mueller-Hinton Agar (MHA) plates

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

-

Pipettes and sterile tips

Step 1: MIC Assay (Broth Microdilution)

-

Prepare Bacterial Inoculum: From a fresh culture (18-24h) on an MHA plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Standardize Inoculum: Dilute the adjusted suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL. This will be further diluted in the plate to the final target of 5 x 10⁵ CFU/mL.

-

Prepare Serial Dilutions:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working stock solution of Agent 194 (e.g., at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no agent).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1][6]

-

Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[6][7]

Step 2: MBC Determination

-

Plating: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Mix the contents of each well thoroughly.

-

Subculture: Aseptically transfer a 100 µL aliquot from each selected well onto a separate, clearly labeled MHA plate. Spread the aliquot evenly across the surface. Also, plate 100 µL from the growth control well (well 11) on a separate plate to confirm the initial inoculum count.

-

Incubation: Incubate the MHA plates at 37°C for 24 hours.

-

Colony Counting: After incubation, count the number of colonies (CFUs) on each plate.

-

Calculate MBC: The MBC is the lowest concentration that produces a ≥99.9% reduction in CFUs compared to the number of CFUs from the initial inoculum in the growth control well.

Data Presentation and Interpretation

The relationship between MIC and MBC determines the nature of the antimicrobial agent.

Caption: Logical relationship between MIC and MBC.

Hypothetical Results for this compound

The following table summarizes the hypothetical MIC and MBC data for Agent 194 against two common bacterial strains.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |

| E. coli ATCC 25922 | 8 | 16 | 2 | Bactericidal |

| P. aeruginosa ATCC 27853 | 16 | 128 | 8 | Bacteriostatic |

Data Interpretation: Based on the results, this compound demonstrates bactericidal activity against S. aureus and E. coli, as the MBC is only twice the MIC. Against P. aeruginosa, the agent is considered bacteriostatic , as the MBC is significantly higher (8-fold) than the MIC.

References

- 1. microchemlab.com [microchemlab.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. qlaboratories.com [qlaboratories.com]

- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]

- 7. bio.libretexts.org [bio.libretexts.org]

Application Notes and Protocols for In Vitro Macrophage Infection Models Using Antibacterial Agent 194

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable intracellular pathogen that primarily resides and replicates within host macrophages. This intracellular niche provides the bacterium with protection from certain immune responses and limited exposure to many antimicrobial agents. Consequently, the development of new antibacterial agents with potent intracellular activity is a critical goal in tuberculosis drug discovery.

Antibacterial agent 194 has been identified as a compound with significant activity against M. tuberculosis.[1] These application notes provide detailed protocols for utilizing in vitro macrophage infection models to evaluate the intracellular efficacy, cytotoxicity, and potential mechanism of action of this compound. The human monocytic cell line THP-1 is highlighted as a robust and reproducible model for these studies.[2][3][4]

Key Applications

-

Intracellular Efficacy Assessment: Determine the concentration-dependent activity of this compound against Mtb residing within macrophages.

-

Cytotoxicity Profiling: Evaluate the toxicity of this compound against host macrophage cells to determine its therapeutic index.

-

Mechanism of Action Studies: Investigate the effects of this compound on key host cell signaling pathways involved in the immune response to Mtb infection.

Section 1: Experimental Protocols

Protocol 1.1: Culturing and Differentiation of THP-1 Macrophages

This protocol describes the maintenance of the THP-1 human monocytic cell line and its differentiation into a macrophage-like phenotype.

Materials:

-

THP-1 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well and 96-well tissue culture plates

Procedure:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed THP-1 cells into tissue culture plates at a density of 2 x 10⁵ cells/mL.

-

Differentiation: Add PMA to the cell culture medium to a final concentration of 100 ng/mL to induce differentiation into macrophages.

-

Incubation: Incubate the cells with PMA for 48-72 hours. Differentiated macrophages will become adherent to the plate surface.

-

Washing: After incubation, gently aspirate the PMA-containing medium and wash the adherent macrophages twice with pre-warmed sterile Phosphate Buffered Saline (PBS).

-

Resting: Add fresh, antibiotic-free RPMI-1640 medium with 10% FBS and allow the cells to rest for 24 hours before infection.

Protocol 1.2: In Vitro Macrophage Infection with Mycobacterium tuberculosis

This protocol details the infection of differentiated THP-1 macrophages with M. tuberculosis. All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

-

Differentiated THP-1 macrophages in culture plates

-

Mycobacterium tuberculosis (e.g., H37Rv strain)

-

Middlebrook 7H9 broth supplemented with OADC

-

RPMI-1640 medium with 10% FBS (antibiotic-free)

-

Amikacin solution

Procedure:

-

Bacterial Culture: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

-

Bacterial Preparation: Before infection, wash the Mtb cells twice with sterile PBS and resuspend in antibiotic-free RPMI-1640 medium.

-

Infection: Infect the differentiated THP-1 macrophages at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).[4]

-

Phagocytosis: Incubate the infected cells for 4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis of the bacteria.

-

Extracellular Bacteria Removal: After the phagocytosis period, gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

-

Antibiotic Treatment: Add fresh RPMI-1640 medium containing 200 µg/mL of Amikacin and incubate for 2 hours to kill any remaining extracellular bacteria. Amikacin has poor penetration into macrophages, leaving the intracellular bacteria unaffected.

-

Final Wash: Aspirate the Amikacin-containing medium and wash the cells twice with PBS. The macrophages are now infected and ready for treatment with this compound.

Protocol 1.3: Intracellular Viability Assay (CFU Enumeration)

This protocol is used to determine the number of viable intracellular bacteria after treatment with this compound.

Materials:

-

Infected THP-1 macrophages treated with this compound

-

Sterile water with 0.05% Tween 80

-

Middlebrook 7H10 agar plates

-

Serial dilution tubes with sterile PBS

Procedure:

-

Cell Lysis: At the desired time points post-treatment, aspirate the medium from the wells and add 500 µL of sterile water containing 0.05% Tween 80 to lyse the macrophages and release the intracellular bacteria.

-

Incubation: Incubate for 10 minutes at room temperature to ensure complete lysis.

-

Serial Dilution: Perform serial 10-fold dilutions of the cell lysate in sterile PBS.

-

Plating: Plate 100 µL of the appropriate dilutions onto Middlebrook 7H10 agar plates.

-

Incubation: Incubate the plates at 37°C for 3-4 weeks until bacterial colonies are visible.

-

CFU Counting: Count the number of colonies on the plates and calculate the Colony Forming Units (CFU) per mL of the original lysate.

Protocol 1.4: Macrophage Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound on the host macrophages.

Materials:

-

Differentiated THP-1 macrophages in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Treatment: Add serial dilutions of this compound to the wells containing differentiated THP-1 macrophages. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Triton X-100).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control.

Section 2: Data Presentation

The following tables present representative quantitative data from experiments evaluating this compound.

Table 1: Intracellular Efficacy of this compound against M. tuberculosis in THP-1 Macrophages

| Concentration of Agent 194 (µg/mL) | Mean Intracellular CFU/mL (Log10) at 72h | Standard Deviation | % Reduction in CFU vs. Control |

| 0 (Vehicle Control) | 6.5 | 0.2 | 0% |

| 0.1 | 6.1 | 0.3 | 60% |

| 0.5 | 5.5 | 0.2 | 90% |

| 1.0 | 4.8 | 0.3 | 98% |

| 5.0 | 3.2 | 0.4 | >99.9% |

| 10.0 | <2.0 | - | >99.99% |

Table 2: Cytotoxicity of this compound on THP-1 Macrophages (72h Exposure)

| Concentration of Agent 194 (µg/mL) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 5.2 |

| 1.0 | 98.5 | 4.8 |

| 5.0 | 95.2 | 6.1 |

| 10.0 | 91.8 | 5.5 |

| 25.0 | 85.3 | 7.2 |

| 50.0 | 60.1 | 8.9 |

| 100.0 | 25.7 | 9.3 |

Section 3: Signaling Pathways and Visualizations

M. tuberculosis infection triggers a cascade of signaling events in macrophages, primarily initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by Toll-like receptors (TLRs). This leads to the activation of downstream pathways such as the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and antimicrobial effectors. A potent antibacterial agent may enhance these host responses or act directly on the bacterium.

Diagram 1: General Experimental Workflow

Caption: Workflow for assessing the intracellular activity of this compound.

Diagram 2: Toll-Like Receptor (TLR) Signaling Pathway in Macrophages

Caption: Simplified TLR2 signaling pathway activated during Mtb infection in macrophages.

References

- 1. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Drug Resistance Mechanisms in Mycobacterium tuberculosis Using a Novel Antibacterial Agent

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a hypothetical novel antibacterial compound, designated "Agent 194," for studying drug resistance mechanisms in Mtb. The protocols and methodologies described herein are based on established techniques in mycobacteriology and can be adapted for other novel antimicrobial compounds.

Characterization of Antibacterial Activity

A crucial first step in evaluating a new antibacterial agent is to determine its potency against M. tuberculosis. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]

Table 1: In Vitro Activity of Agent 194 against M. tuberculosis

| Strain | Resistance Profile | Agent 194 MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |

| H37Rv | Drug-Susceptible | 0.06 | 0.05 | 0.1 |

| Clinical Isolate 1 | MDR | 0.12 | >1.0 | >2.0 |

| Clinical Isolate 2 | XDR | 0.12 | >1.0 | >2.0 |

| H37Rv Mutant 1 | Agent 194 Resistant | >8.0 | 0.05 | 0.1 |

| H37Rv Mutant 2 | Agent 194 Resistant | >8.0 | 0.05 | 0.1 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a novel antibacterial agent against M. tuberculosis.

Materials:

-

M. tuberculosis strains (e.g., H37Rv, clinical isolates)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

96-well microtiter plates[4]

-

Novel antibacterial agent (Agent 194) stock solution

-

Positive control antibiotics (e.g., Isoniazid, Rifampicin)

-

Negative control (no drug)

-

Spectrophotometer

-

Biosafety cabinet (BSL-3)

Procedure:

-

Prepare a twofold serial dilution of Agent 194 in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5, and then dilute 1:100 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (wells with bacteria and no drug) and a negative control (wells with broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm.

Selection and Characterization of Resistant Mutants

This protocol describes the generation of spontaneous resistant mutants to identify the potential target and mechanism of resistance of a novel antibacterial agent.

Materials:

-

M. tuberculosis H37Rv

-

Middlebrook 7H10 agar supplemented with 10% OADC and 0.5% glycerol

-

Agent 194

-

Sterile plating beads or cell spreader

-

Incubator at 37°C

-

BSL-3 facility

Procedure:

-

Prepare a large culture of M. tuberculosis H37Rv in 7H9 broth to a high density (approximately 10^9 to 10^10 CFU/mL).

-

Plate the concentrated culture onto 7H10 agar plates containing Agent 194 at concentrations 4x, 8x, and 16x the MIC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Colonies that appear on the drug-containing plates are considered potential resistant mutants.

-

Isolate individual colonies and re-streak them on both drug-free and drug-containing agar to confirm the resistance phenotype.

-

Perform MIC testing on the confirmed resistant mutants to quantify the level of resistance.

-

Extract genomic DNA from the resistant mutants and the parent H37Rv strain for whole-genome sequencing.

-

Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs), insertions, or deletions in the genomes of the resistant mutants that are not present in the parental strain. These genetic changes may pinpoint the drug's target or a resistance mechanism.

Visualizing Workflows and Pathways

Experimental Workflow for Resistance Studies

The following diagram illustrates the overall workflow for investigating the mechanism of resistance to a novel antibacterial agent.

Caption: Workflow for Investigating Drug Resistance.

Hypothetical Signaling Pathway Inhibition by Agent 194

Based on common drug targets in M. tuberculosis, a hypothetical mechanism of action for Agent 194 could be the inhibition of a key signaling pathway essential for bacterial survival, such as the two-component system PhoP/PhoR, which is a known virulence regulator.

Caption: Hypothetical Inhibition of the PhoP/PhoR Pathway.

Concluding Remarks

The methodologies outlined in this document provide a robust framework for the initial characterization and investigation of resistance mechanisms of novel antibacterial agents against Mycobacterium tuberculosis. By systematically determining the in vitro activity, generating and sequencing resistant mutants, and analyzing the resulting genetic data, researchers can elucidate the mechanism of action and potential resistance pathways. This knowledge is critical for the rational design of new drugs and combination therapies to combat the growing threat of drug-resistant tuberculosis. The development of new therapeutic options is crucial to address the challenge of treating infections caused by resistant strains.[5]

References

- 1. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial resistance [who.int]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex for first and second line drugs by broth dilution in a microtiter plate format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism and resistance for antimycobacterial activity of a fluoroquinophenoxazine compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibacterial Agent 194 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 194 is a novel investigational compound demonstrating potent bactericidal activity against a broad spectrum of pathogenic bacteria. These application notes provide detailed protocols for the utilization of this compound in high-throughput screening (HTS) assays, designed to facilitate the rapid evaluation of its antimicrobial efficacy and mechanism of action. The described assays are optimized for 96- and 384-well microplate formats, making them suitable for large-scale screening campaigns in drug discovery and development.

Mechanism of Action

This compound selectively targets the bacterial ribosome, a key cellular machine responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit, leading to the misreading of mRNA and subsequent inhibition of protein synthesis.[1][2][3] This disruption of essential protein production ultimately results in bacterial cell death. The selective action against the prokaryotic 70S ribosome over the eukaryotic 80S ribosome contributes to its favorable safety profile.

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from high-throughput screening assays of this compound.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | Gram Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 | 0.5 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.125 | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 1 | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 | 16 |

| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 2 | 4 |

Table 2: Selectivity Profile of this compound

| Assay Type | Target | IC₅₀ (µM) |

| Bacterial Protein Synthesis (E. coli) | 70S Ribosome | 0.15 |

| Eukaryotic Protein Synthesis (Rabbit Reticulocyte) | 80S Ribosome | > 100 |

| Cytotoxicity (Hepat G2 cells) | Human Cells | > 100 |

Experimental Protocols

High-Throughput Minimum Inhibitory Concentration (MIC) Assay